Leucomethylene Blue dihydrobromide
Overview
Description
Leucomethylene blue is a member of the class of phenothiazines . It is a second-generation tau protein aggregation inhibitor . It is also used as a broad spectrum reactive oxygen and nitrogen species (ROS, RNS) detecting fluorogenic probe .
Synthesis Analysis
Leucomethylene blue can be synthesized through various methods. One such method involves the reduction of methylene blue . Another method involves the modification of the N10-site of Leucomethylene blue . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
Leucomethylene blue is a 10H-phenothiazine in which the ring hydrogens at positions 3 and 7 have been replaced by dimethylamino groups . Under conditions of molecular crowding, leucomethylene blue can self-associate to produce dimers .Chemical Reactions Analysis
Leucomethylene blue undergoes various chemical reactions. It is involved in the detection of reactive oxygen and nitrogen species (ROS, RNS) in biological systems . It also undergoes protonation equilibrium of the radical intermediate species formed after methylene blue receives the first electron .Physical And Chemical Properties Analysis
Leucomethylene blue is chemically stable and undergoes an electrochemically reversible electron transfer . It is pH-dependent, making electron transfer susceptible to the acid-base chemistry of the environment .Safety And Hazards
The administration of methylene blue, the oxidized form of leucomethylene blue, in humans has potential risks. The toxic effects of the application of methylene blue are dose-dependent and include serious symptoms such as hemolysis, methemoglobinemia, nausea and vomiting, chest pain, shortness of breath, and hypertension .
Future Directions
Leucomethylene blue has been widely used as a redox reporter in DNA-based electrochemical sensors and is the benchmark reporter used in electrochemical, aptamer-based sensors (E-ABs) . By expanding our understanding of the effect that monolayer chemistries have on methylene blue’s protonation rates and E-AB signaling, this work may serve the rational design of future sensors with tunable electron-transfer kinetics .
properties
IUPAC Name |
3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine;dihydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2BrH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;;/h5-10,17H,1-4H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPSVVTGFBHTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.Br.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Br2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucomethylene Blue dihydrobromide | |
CAS RN |
951131-15-0 | |
Record name | Leucomethylene Blue dihydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951131150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7-dimethylphenothiazine dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROMETHYLTHIONINE DIHYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E79ZM68IOZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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